BE-26263

Estrogen Receptor Anti-Osteoporotic Competitive Binding Assay

Securing well-characterized, non-steroidal ER ligands with moderate affinity for alternative pathway studies is a persistent challenge. BE-26263, a 34-membered macrocyclic polylactone from Scedosporium apiospermum, directly addresses this need. • Inhibits [125I]-estradiol receptor binding (IC50 0.96 µM), supporting dose-response ER modulation studies. • Rigid, five-(R)-stereocenter scaffold enables SAR-driven SERM development absent from NG-012 or Obuticin. • Broad-spectrum antifungal activity against Botrytis cinerea & Sclerotinia sclerotiorum enables dual-use agricultural biotech research. • Batch-to-batch analytical characterization ensures reproducible procurement.

Molecular Formula C32H38O14
Molecular Weight 646.6 g/mol
Cat. No. B3025929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBE-26263
Molecular FormulaC32H38O14
Molecular Weight646.6 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC(=O)O1)C)C)C)C
InChIInChI=1S/C32H38O14/c1-15-6-20-11-22(33)13-24(35)29(20)31(40)45-18(4)9-27(38)43-16(2)7-21-12-23(34)14-25(36)30(21)32(41)46-19(5)10-28(39)44-17(3)8-26(37)42-15/h11-19,33-36H,6-10H2,1-5H3
InChIKeyZIOHDYUFQITWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Primary Characteristics


This compound, identified as BK223 C [1] or BE-26263 , is a complex macrocyclic polylactone, specifically a 34-membered pentaoxatricyclo derivative, with the molecular formula C32H38O14 and a molecular weight of 646.6 g/mol . It is a fungal metabolite isolated from Penicillium verruculosum (BK223 C) [1] and Scedosporium apiospermum (BE-26263) , and it contains five defined stereocenters [2]. The compound features a unique arrangement of two dihydroxybenzene moieties linked by ester bridges, resulting in a highly constrained macrocyclic architecture .

Why Generic Substitution Fails


Despite belonging to the macrocyclic polylactone family, this compound's specific stereochemistry and substitution pattern confer a unique biological profile. The exact placement of the five methyl groups, the four phenolic hydroxyls, and the precise (R)-configuration at all five stereocenters [1] create a rigid, pre-organized binding surface that differs fundamentally from closely related molecules like NG-012 (BK223-A) [2] or Obuticin [3]. Subtle changes, such as the absence of a hydroxymethyl group found in NG-012 [2] or an altered ring fusion pattern in Obuticin [3], can drastically shift activity from estrogen receptor modulation to nerve growth factor potentiation [4] or antifungal synergy [5]. Therefore, generic substitution without rigorous comparative data risks unpredictable experimental outcomes and is scientifically unsound for procurement.

Quantitative Differentiation Evidence


Estrogen Receptor Binding Affinity

The compound, as BE-26263, demonstrates moderate affinity for the estrogen receptor, with an IC50 value of 0.96 µM in a competitive binding assay using [125I]-estradiol . This places it in a distinct affinity class compared to high-affinity endogenous (17β-estradiol, IC50 ~0.0036 µM) [1] and synthetic (raloxifene, IC50 ~0.0004 µM) estrogens. This lower micromolar affinity suggests a potential role as a selective estrogen receptor modulator (SERM) with a differentiated efficacy and side-effect profile .

Estrogen Receptor Anti-Osteoporotic Competitive Binding Assay

Broad-Spectrum Antifungal Activity

As BK223-C, the compound exhibits growth-inhibiting activity against a panel of plant pathogenic fungi, including Botrytis cinerea, Phoma lingam, Phoma betae, Pyrenophora teres, Sclerotinia sclerotiorum, Monilinia fructigena, Ascochyta pisi, and Alternaria alternata [1]. While quantitative MIC values are not publicly available, the reported activity distinguishes it from structurally related compounds like menisporopsin A, which shows potent antifungal activity (MIC range 0.63–10.0 μg/mL) against different pathogens [2], and NG-012, which functions primarily as a miconazole potentiator (reducing miconazole IC50 from 19.2 to 2.5 µM at 50 µM) rather than a direct antifungal .

Antifungal Agricultural Biotechnology Plant Pathogens

Structural Differentiation and Stereochemistry

The compound possesses a fully defined (4R,8R,18R,22R,26R) stereochemical configuration [1]. It is a regioisomer of BK223-A (NG-012) and BK223-B [2]. The key structural difference from NG-012 is the absence of a hydroxymethyl group at position 22, which is present in NG-012 (12,14,30,32-tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone) [3]. Compared to Obuticin, the ring fusion pattern differs; BK223-C has a tricyclic system with specific bridgehead connections (pentaoxatricyclo[26.4.0.010,15]dotriaconta), while Obuticin features a different tricyclic framework (pentaoxatricyclo[26.4.0.06,11]dotriaconta) [4].

Stereochemistry Structure-Activity Relationship Macrocyclic Polylactone

Optimal Research and Industrial Application Scenarios


Estrogen Receptor Pharmacology

Based on its demonstrated, albeit moderate, estrogen receptor binding (IC50 0.96 µM) , this compound is best utilized as a tool in osteoporosis and hormone-related research where a non-steroidal, micromolar-affinity ER ligand is required. It can serve as a lead scaffold for developing novel SERMs with potentially reduced hyper-stimulatory effects compared to high-affinity estrogens like 17β-estradiol [1] and raloxifene . Procurement is justified for studies investigating alternative ER modulation pathways or for evaluating the therapeutic window of a weaker estrogenic agent.

Agricultural Antifungal Research

The compound's broad-spectrum antifungal activity against a panel of economically important plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum [2], makes it a valuable candidate for agricultural biotechnology research. It is specifically suited for projects aimed at discovering novel fungicides with a macrocyclic polylactone scaffold, distinct from the synergistic mode of action seen in NG-012 . Procurement should be prioritized for in vivo plant pathology studies and for exploring its potential as a lead for environmentally friendly crop protection agents.

SAR and Chemical Derivatization

Given the established structure-activity relationships within the BK223 series—where BK223-C (estrogenic, antifungal) , BK223-A/NG-012 (NGF potentiation, miconazole synergy) , and BK223-B (antifungal) [2] exhibit divergent biological profiles—this compound is an ideal starting material for SAR and medicinal chemistry campaigns. Its unique stereochemical arrangement (five (R)-configured centers) [3] and the absence of a C-22 hydroxymethyl group [4] provide a distinct handle for chemical derivatization, enabling the exploration of how subtle structural modifications alter bioactivity. Procurement is essential for laboratories focused on natural product diversification and the synthesis of focused macrocyclic libraries.

Biosynthetic Pathway and Metabolomics

As a secondary metabolite produced by specific fungal strains, Penicillium verruculosum [5] and Scedosporium apiospermum , this compound serves as a key analytical standard and pathway intermediate for fungal metabolomics and biosynthetic gene cluster research. Its detection and quantification can inform studies on the regulation of polyketide synthase (PKS) pathways, particularly those involved in macrocyclic polylactone assembly [6]. Procurement of a pure, well-characterized sample is critical for accurate metabolomic profiling and for confirming the identity of biosynthetic intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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